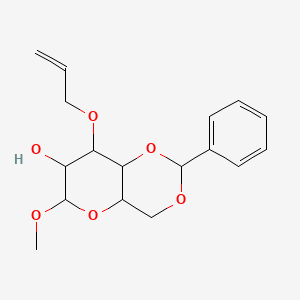

Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside

Description

Position within Mannopyranoside Chemistry

This compound belongs to the class of mannopyranosides, which are glycosides derived from mannose in its pyranose (six-membered ring) form. The presence of the benzylidene group at positions 4 and 6 is a common protective strategy in carbohydrate chemistry to selectively block hydroxyl groups during synthesis. The allyl substitution at the 3-O position introduces a reactive site for further chemical modifications or glycosylation reactions. Methyl 3-O-allyl-4,6-O-benzylidene-alpha-D-mannopyranoside serves as an important intermediate or model compound in the synthesis of more complex oligosaccharides and glycoconjugates, particularly in the context of alpha-D-mannopyranoside derivatives.

Historical Development of Benzylidene-Protected Mannosides

The use of benzylidene protective groups in mannosides has been established for several decades as a key methodology in carbohydrate synthesis. Benzylidene groups provide regioselective protection of cis-diol systems, such as those at the 4 and 6 positions of mannopyranosides, enabling selective functionalization at other hydroxyl sites. Early synthetic efforts, such as those reported in the late 20th century, demonstrated the utility of benzylidene-protected mannosides in the stepwise assembly of biologically relevant oligosaccharides. The compound this compound exemplifies this approach, combining a benzylidene protective group with an allyl substituent that facilitates further synthetic elaboration.

Significance in Carbohydrate Research

This compound occupies a significant role in carbohydrate chemistry research as a versatile intermediate in the synthesis of complex glycans and glycomimetics. Its structural features allow precise manipulation of glycosidic linkages and stereochemistry, which are critical for understanding carbohydrate-protein interactions and for the development of carbohydrate-based therapeutics and vaccines. Research has demonstrated its use in the synthesis of model oligosaccharides with biological relevance, enabling detailed nuclear magnetic resonance (NMR) characterization and facilitating the study of glycosidic bond formation and cleavage. The compound's defined stereochemistry and protective groups make it a valuable tool for advancing synthetic carbohydrate chemistry and for probing the structure-function relationships of mannose-containing biomolecules.

Data Table: Key Chemical Properties of this compound

Summary of Research Findings

- The compound has been utilized in the synthesis of complex alpha-D-mannopyranosyl oligosaccharides, demonstrating high regio- and stereoselectivity in glycosylation reactions.

- Complete proton nuclear magnetic resonance (1H-NMR) assignments have been reported for this compound and its derivatives, facilitating structural elucidation and confirmation of stereochemistry.

- Benzylidene protection at the 4,6 positions effectively shields hydroxyl groups during multi-step syntheses, allowing selective modification at the 3-O position, such as allylation, which is critical for subsequent synthetic transformations.

- The compound serves as a building block in the total synthesis of biologically important glycoconjugates, including those relevant to bacterial cell wall components and immunologically active molecules.

Properties

IUPAC Name |

6-methoxy-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-3-9-20-15-13(18)17(19-2)22-12-10-21-16(23-14(12)15)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPVDBYGHHICFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Allylation via Alkali Metal Bases

A standard approach employs allyl bromide with sodium hydride in tetrahydrofuran (THF):

-

Substrate : Methyl 4,6-O-benzylidene-α-D-mannopyranoside

-

Reagents : Allyl bromide (1.5 equiv), NaH (2.0 equiv)

-

Solvent : Anhydrous THF, 0°C → room temperature

-

Reaction Time : 12 hours

The reaction proceeds via deprotonation of the 3-OH group, forming a stabilized alkoxide that attacks allyl bromide. -NMR analysis reveals the allyl group’s signature signals at δ 117.8 (CH=CH) and δ 134.5 (=CH), confirming successful installation.

Phase-Transfer Catalysis for Enhanced Efficiency

Alternative methods utilize tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in a biphasic system:

-

Substrate : Methyl 4,6-O-benzylidene-α-D-mannopyranoside

-

Reagents : Allyl bromide (1.2 equiv), NaOH (aq), TBAI (0.2 equiv)

-

Solvent : Dichloromethane/HO (1:1)

-

Reaction Time : 3 hours

This method reduces side reactions by minimizing exposure to strong bases, preserving the acid-sensitive benzylidene group.

Stereochemical Considerations in α-Anomer Formation

The α-configuration at the anomeric center is maintained through neighboring group participation during methylation. Initial synthesis of methyl α-D-mannopyranoside typically employs:

-

Substrate : D-Mannose

-

Reagents : HCl (gas) in anhydrous methanol

-

Reaction Time : 24 hours

The axial methyl group is stabilized by the anomeric effect, with coupling constants of 170–175 Hz confirming the α-configuration.

Purification and Characterization

Final purification is achieved via flash chromatography (hexane:ethyl acetate, 3:1), yielding a white crystalline solid. Key spectroscopic data include:

Mechanistic Insights and Side Reactions

Competing pathways during allylation include:

-

Benzylidene Migration : Minimized by using aprotic solvents and avoiding prolonged heating.

-

Over-Allylation : Controlled through stoichiometric reagent ratios.

Density functional theory (DFT) calculations reveal that the 3-O-allyl group induces slight distortion in the pyranose ring, increasing the O2–C2–C3–O3 torsion angle to 35°. This steric perturbation influences subsequent glycosylation reactions by altering transition-state geometries.

Industrial-Scale Adaptations

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and mixing:

Chemical Reactions Analysis

Types of Reactions: Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The benzylidene group can be reduced to yield the corresponding benzyl alcohol.

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction of the benzylidene group can produce benzyl alcohol derivatives.

Scientific Research Applications

Organic Synthesis

Chiral Building Block

Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside serves as a chiral building block in the synthesis of various sugar derivatives. Its structural features facilitate the formation of glycosidic bonds, which are crucial in constructing oligosaccharides and polysaccharides. For instance, it has been utilized in the synthesis of methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside through Helferich glycosylation reactions .

Glycosylation Reactions

The compound's ability to participate in glycosylation reactions makes it valuable for synthesizing complex carbohydrates. Research indicates that the use of 4,6-O-benzylidene protection enhances the selectivity and yield of glycosylation reactions involving mannopyranosides . The stereochemical outcomes can be significantly influenced by the protecting groups used during these reactions.

Medicinal Chemistry

Antimicrobial Activity

this compound has shown potential in antimicrobial applications. Related compounds have been investigated for their ability to prevent bacterial adherence to host tissues. For example, methyl alpha-D-mannopyranoside has been studied for its effectiveness in preventing Escherichia coli colonization in urinary tract infections . This suggests that derivatives of this compound may exhibit similar properties.

Inhibition of Glycosidases

The compound is also relevant in the development of glycosidase inhibitors. These enzymes play critical roles in various biological processes and are targets for drug development. Studies have indicated that modifications to mannopyranosides can lead to effective inhibitors of glycosidases, which may have therapeutic implications for diseases like diabetes and cancer .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors involved in carbohydrate metabolism. The allyl and benzylidene groups may enhance binding affinity or selectivity towards these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Protecting Group Flexibility: The allyl group in the target compound offers milder deprotection compared to benzyl (requiring hydrogenolysis) or benzoyl (requiring basic conditions), enabling sequential synthetic steps without disrupting sensitive functionalities .

Benzylidene Utility: The 4,6-O-benzylidene group, common in many analogs, imposes a rigid chair conformation, directing reactions to the O-2 and O-3 positions. This contrasts with acetyl-protected derivatives (e.g., Allyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside), where acetyl groups are more labile but less regioselective .

Aglycone Impact: The methyl aglycone in the target compound enhances stability and solubility in organic solvents compared to phenyl or 4-nitrophenyl derivatives, which are often used as glycosyl donors due to their electron-withdrawing properties .

Functional and Application-Based Differences

- Glycosylation Donors: 4-Nitrophenyl and thioglycoside derivatives (e.g., Phenyl 3-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside) are superior glycosyl donors due to their leaving group efficacy, whereas the target compound is more suited as a glycosyl acceptor or intermediate .

- Biological Probes: The allyl group in the target compound allows conjugation via thiol-ene chemistry, enabling biotinylation or fluorophore tagging for glycan microarrays. This contrasts with azide-containing analogs (e.g., 3-Azidopropyl mannopyranosides), which rely on click chemistry .

- Drug Development: Phthalimido- and fluorenylmethoxycarbonyl (Fmoc)-protected derivatives (e.g., 4-Methoxyphenyl 2-O-benzoyl-4,6-di-O-benzyl-3-O-Fmoc-1-thio-α-D-mannopyranoside) are prioritized in drug synthesis for their orthogonality in solid-phase synthesis .

Biological Activity

Methyl 3-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a synthetic carbohydrate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anti-cancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 362.42 g/mol. Its structure features an allyl group at the 3-position and benzylidene groups at the 4 and 6 positions. These structural characteristics are significant as they influence the compound's reactivity and interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate immune responses effectively. For instance, preliminary studies indicate that it may reduce the expression of inflammatory markers in vitro, which could have implications for treating inflammatory diseases.

Anti-cancer Properties

The compound has also been investigated for its anti-cancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis (programmed cell death) and inhibition of cell migration, which are critical processes in cancer metastasis.

The biological activity of this compound is thought to be mediated through interactions with specific enzymes and receptors involved in metabolic pathways. The presence of the allyl and benzylidene groups enhances its binding affinity to these targets, potentially modulating their activity .

Interaction Studies

Preliminary interaction studies have shown that this compound may bind to enzymes involved in glycosylation processes. This binding could influence various signaling pathways related to inflammation and cancer progression .

Case Studies

- Anti-inflammatory Effects : In a study examining the effects of similar glycosides on cytokine production, this compound was shown to significantly reduce TNF-alpha levels in macrophages treated with lipopolysaccharides (LPS).

- Cancer Cell Proliferation : A recent study reported that this compound inhibited the growth of MCF-7 (breast cancer) cells by inducing apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent against breast cancer.

Applications in Research

This compound serves as a valuable intermediate in organic synthesis and is used in studying carbohydrate-protein interactions. Its unique structure allows researchers to explore glycosylation pathways and develop new therapeutic strategies targeting glycan-related diseases .

Summary Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha levels in macrophages | |

| Anti-cancer | Inhibited proliferation of MCF-7 cells | |

| Glycosylation Studies | Involved in glycosylation processes |

Q & A

Q. What are the common synthetic strategies for introducing the allyl and benzylidene groups in Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside?

The synthesis typically involves regioselective protection of hydroxyl groups on the mannose core. For the benzylidene acetal at the 4,6-positions, acid-catalyzed condensation of benzaldehyde derivatives with diols is employed, often using p-toluenesulfonic acid (PTSA) or Lewis acids like BF₃·Et₂O . The allyl group at the 3-position is introduced via nucleophilic substitution (e.g., using allyl bromide) under basic conditions (e.g., NaH or Ag₂O) to ensure regioselectivity . Purification often involves column chromatography with gradients of toluene/ethyl acetate.

Q. How is the purity and structural integrity of this compound verified in synthetic workflows?

Key analytical methods include:

- NMR spectroscopy : The anomeric proton (δ ~5.0–5.5 ppm, J = 1.5–3.0 Hz) confirms α-configuration. Benzylidene protons appear as a singlet (~5.6 ppm), while allyl groups show characteristic resonances at δ 5.2–5.9 ppm (vinyl) and δ 4.5–4.8 ppm (OCH₂) .

- Mass spectrometry (ESI-MS or MALDI-TOF) : Molecular ion peaks (e.g., [M+Na]⁺) validate the molecular weight.

- HPLC : Reverse-phase columns (C18) with UV detection assess purity (>95% is typical for intermediates) .

Advanced Research Questions

Q. How can competing reaction pathways during allylation or benzylidene formation be mitigated?

Competing side reactions (e.g., over-alkylation or acetal migration) are minimized by:

- Temperature control : Low temperatures (−30°C) for allylation reduce unwanted nucleophilic attacks .

- Protecting group orthogonality : Transient protection (e.g., silyl ethers) of non-target hydroxyl groups prevents undesired substitutions .

- Catalyst optimization : Use of AgOTf or molecular sieves (4Å) in glycosylation steps enhances regioselectivity .

Q. What strategies resolve contradictions in NMR data for benzylidene-containing mannopyranosides?

Discrepancies in benzylidene proton splitting (e.g., singlet vs. doublet) often arise from conformational flexibility. Solutions include:

- Variable-temperature NMR : Cooling to −40°C slows ring puckering, resolving splitting patterns .

- X-ray crystallography : Definitive structural assignment via crystal structure analysis (e.g., Crichet et al.’s work on related mannose derivatives) .

Q. How is this compound utilized in oligosaccharide assembly for glycobiology studies?

The allyl group serves as a latent site for further functionalization. For example:

- Glycosylation : Activation with NIS/AgOTf at −30°C enables coupling to acceptors (e.g., thiomannosides) .

- Orthogonal deprotection : Pd(0)-catalyzed allyl removal under neutral conditions preserves acid-labile benzylidene groups .

This enables iterative synthesis of branched oligosaccharides (e.g., trimannose clusters) for studying lectin binding .

Q. What challenges arise in scaling up the synthesis, and how are they addressed?

Scale-up issues include:

- Low yields in glycosylation : Optimized stoichiometry (1.2–1.5 eq donor) and prolonged reaction times (24–48 hr) improve efficiency .

- Purification bottlenecks : Switching from silica gel to Sephadex LH-20 or preparative HPLC reduces losses .

- Solvent recovery : Recycling CH₂Cl₂ via distillation reduces costs and environmental impact .

Methodological Insights from Recent Studies

Q. How do computational methods complement experimental data for this compound?

Q. What advanced mass spectrometry techniques elucidate fragmentation patterns?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.